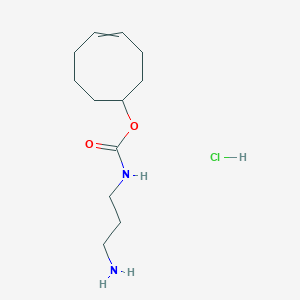

cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride

Description

Historical Development of Trans-Cyclooctene Derivatives in Click Chemistry

Evolution of Strain-Promoted Reactivity

The development of trans-cyclooctene derivatives emerged from the need for bioorthogonal reactions that operate under physiological conditions without metal catalysts. Early TCO variants, such as unmodified trans-cyclooctene, exhibited moderate reactivity due to inherent ring strain but suffered from limited stability in biological environments. The introduction of carbamate-functionalized TCO derivatives, including cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride, addressed these limitations by enhancing both aqueous solubility and reaction kinetics.

Key milestones include:

- 2010s : Initial studies demonstrated that TCO-tetrazine ligation achieved reaction rates (k₂ ≈ 1–10 M⁻¹s⁻¹) sufficient for in vivo applications.

- 2020 : The synthesis of C₂-symmetric TCO linkers (e.g., C₂TCO) marked a paradigm shift, enabling >99% cleavage efficiency within seconds when paired with tetrazines.

- 2023 : Hydrophilic TCO derivatives, such as ¹⁸F-labeled analogs, expanded utility in positron emission tomography (PET) probe construction, highlighting the versatility of carbamate-functionalized TCOs.

Table 1: Comparative Reactivity of TCO Derivatives

Mechanistic Insights into Carbamate Cleavage

The carbamate moiety in this compound plays a pivotal role in post-IEDDA payload release. Upon reaction with tetrazines, the intermediate 1,4-dihydropyridazine undergoes tautomerization to a 2,5-dihydropyridazine species, which facilitates 1,4-elimination of the carbamate group (Figure 1). This releases CO₂ and the free amine, achieving traceless liberation of therapeutic agents.

Critical factors influencing efficiency :

Properties

Molecular Formula |

C12H23ClN2O2 |

|---|---|

Molecular Weight |

262.77 g/mol |

IUPAC Name |

cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride |

InChI |

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H |

InChI Key |

GIYQQURLGCGUKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the following key steps:

- Starting Material: The synthesis begins with trans-cyclooct-4-en-1-ol or a suitable trans-cyclooctene derivative.

- Carbamate Formation: The hydroxyl group on the cyclooctene is converted into a carbamate by reaction with an appropriate isocyanate or carbamoyl chloride derivative.

- Amine Introduction: The carbamate is then functionalized with a 3-aminopropyl group, usually through nucleophilic substitution or amidation reactions.

- Salt Formation: The free amine is converted into its hydrochloride salt to improve compound stability and handling properties.

Detailed Synthetic Procedure (Based on Literature)

A representative method reported involves:

Amide Coupling Reaction:

The (E)-cyclooct-4-en-1-yl(3-aminopropyl)carbamate is synthesized via amide coupling of trans-cyclooctene derivatives with 3-aminopropyl carbamate precursors. This is typically performed in dry solvents such as dimethylformamide (DMF) under inert atmosphere to prevent oxidation of the strained trans-cyclooctene ring.Purification:

The reaction mixture is purified by precipitation into diethyl ether followed by centrifugation and washing steps to remove residual solvents and impurities. The product is then dried under vacuum or lyophilized to yield the pure compound.Conversion to Hydrochloride Salt:

The free amine compound is treated with hydrochloric acid (often in an organic solvent or aqueous medium) to form the hydrochloride salt, enhancing solubility and stability. This step is crucial for handling and storage, especially for biological applications.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Carbamate formation | Trans-cyclooct-4-en-1-ol, carbamoyl chloride or isocyanate, dry DMF, inert atmosphere | Introduce carbamate linkage |

| Amine coupling | 3-aminopropylamine or equivalent, coupling agents (e.g., EDC, DCC), dry DMF | Attach 3-aminopropyl group |

| Salt formation | Hydrochloric acid (HCl), appropriate solvent | Convert free amine to hydrochloride salt |

| Purification | Precipitation in diethyl ether, centrifugation, lyophilization | Remove impurities and isolate product |

Analytical Confirmation

- Fourier Transform Infrared Spectroscopy (FTIR): Used to monitor disappearance of N-carboxyanhydride peaks and confirm carbamate formation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of the carbamate and amine functionalities.

- Mass Spectrometry: Confirms molecular weight and identity of the hydrochloride salt form.

- Chromatography: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC) may be used for purity assessment.

Research Findings on Preparation and Stability

- The strained trans-cyclooctene ring is sensitive to oxidation and isomerization; thus, reactions are performed under inert atmosphere (nitrogen or argon) and often at low temperatures to preserve the trans configuration.

- The hydrochloride salt form improves the compound’s shelf life and solubility in aqueous media, which is critical for its use in biological systems and conjugation reactions.

- Modifications to the cyclooctene ring, such as fusion with cyclopropane or dioxolane rings, have been explored to enhance reactivity and stability, though these are advanced derivatives beyond the basic carbamate hydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Trans-cyclooct-4-en-1-ol or trans-cyclooctene derivative |

| Solvent | Dry dimethylformamide (DMF) |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | Typically 0 °C to room temperature |

| Coupling agents | EDC, DCC or equivalents |

| Salt formation reagent | Hydrochloric acid (aqueous or organic solvent) |

| Purification method | Precipitation in diethyl ether, centrifugation, lyophilization |

| Analytical techniques | FTIR, NMR, Mass Spectrometry, Chromatography |

| Stability considerations | Protect from oxidation and isomerization, store as hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate, such as oxides, amines, and substituted carbamates .

Scientific Research Applications

Scientific Research Applications

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride serves as a building block in organic synthesis and as a reagent in various chemical reactions. Its applications span across multiple scientific disciplines:

- Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology: It is employed in the study of enzyme mechanisms and protein interactions.

- Medicine: It is investigated for potential therapeutic properties and as a precursor in drug development.

- Industry: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions, showcasing its reactivity:

- Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form amines and alcohols using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: It can undergo nucleophilic substitution reactions to form different derivatives using nucleophiles like amines and alcohols.

The major products formed from these reactions include various derivatives of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate, such as oxides, amines, and substituted carbamates.

Preliminary studies suggest that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound's ability to bind to these targets could lead to significant pharmacological effects. The unique cyclooctene framework may provide distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic efficacy against diseases such as cancer or neurological disorders.

Inhibition Studies: Similar compounds have shown micromolar inhibition against various biological targets, indicating that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride could exhibit comparable activity. For instance, compounds with similar structures have demonstrated interactions with HSET (KIFC1), a protein involved in cancer cell division.

Binding Affinity: Binding affinity studies are essential for understanding the compound's potential therapeutic applications. The structural similarity to known active compounds suggests that it might possess similar binding characteristics, although specific data for this compound is limited.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. This interaction is mediated through the carbamate group, which can react with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Carbamate/Amide Functionalities

(a) Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride

- Molecular Formula : C₁₆H₂₄ClN₃O₄

- Key Features : Contains a benzyl-protected carbamate and an extended aliphatic chain.

- Comparison: Hydrogen Bonding: Higher hydrogen bond donors (4 vs. 3) and acceptors (4 vs. Applications: Used in peptide synthesis due to its bifunctional reactivity, whereas TCO-amine is preferred for rapid click chemistry .

(b) N-(3-Aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

- Molecular Formula : C₁₈H₂₃ClN₄O₅

- Key Features : Incorporates a dioxopiperidine ring and isoindole group.

- Comparison :

Cyclooctene Derivatives with Stereochemical Variations

(a) (4E)-Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate hydrochloride

- Key Features : Trans-cyclooctene (TCO) isomer.

- Comparison :

(b) Cis-Cyclooctene Derivatives

Non-Cyclooctene Carbamates and Amides

(a) N-(3-Aminopropyl)methacrylamide Hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O

- Key Features : Polymerizable methacrylamide group.

- Stability: The acrylamide backbone provides hydrolytic stability, whereas TCO-amine’s carbamate is prone to enzymatic cleavage .

(b) Pyrazole-4-carboxamide Derivatives (e.g., 3a–3p)

- Key Features: Aromatic heterocycles with chloro and cyano substituents.

- Comparison :

Comparative Data Table

Biological Activity

Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Molar Mass : Approximately 226.315 g/mol

- IUPAC Name : [(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate; hydrochloride

- CAS Number : 1609659-02-0

The presence of the cyclooctene moiety combined with an amino group provides a unique framework that may influence its biological interactions and pharmacological properties .

Synthesis

The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride typically involves the functionalization of trans-cyclooctene. The process generally requires suitable solvents and catalysts to facilitate nucleophilic substitution reactions. Various synthetic routes can be employed to obtain this compound, which is crucial for exploring its biological applications.

Preliminary studies suggest that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. However, detailed interaction profiles are still under investigation. The compound's ability to bind to these targets could lead to significant pharmacological effects .

Case Studies and Research Findings

- Inhibition Studies : Similar compounds have shown micromolar inhibition against various biological targets, indicating that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride could exhibit comparable activity. For instance, compounds with similar structures have demonstrated interactions with HSET (KIFC1), a protein involved in cancer cell division .

- Binding Affinity : Binding affinity studies are essential for understanding the compound's potential therapeutic applications. The structural similarity to known active compounds suggests that it might possess similar binding characteristics, although specific data for this compound is limited .

- Pharmacological Potential : The unique cyclooctene framework may provide distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic efficacy against diseases such as cancer or neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| trans-Cyclooctene amine hydrochloride salt | C₁₂H₂₃ClN₂O₂ | Basic amine derivative with potential biological activity |

| (4Z)-cyclooct-4-en-1-yl N-(3-aminoethyl)carbamate | C₁₂H₂₂N₂O₂ | Variation in side chain affecting biological properties |

| Cyclohexyl N-(3-methylaminopropyl)carbamate | C₁₁H₁₅N₃O₂ | Different ring structure providing distinct reactivity |

This table highlights the structural diversity among compounds related to cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride, emphasizing its potential uniqueness in biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer :

- The synthesis typically involves carbamate bond formation between a cyclooctene derivative and a protected aminopropylamine. For example, Boc (tert-butoxycarbonyl) protection is widely used for amines to prevent unwanted side reactions .

- Key steps: (1) React 3-aminopropylamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dichloromethane to form the Boc-protected intermediate. (2) Couple the Boc-protected amine with cyclooct-4-en-1-ol using carbonyldiimidazole (CDI) or similar activating agents. (3) Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Yield optimization: Temperature control (<0°C for Boc protection) and stoichiometric ratios (1:1.2 amine to Boc₂O) are critical to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclooctene ring (δ 5.2–5.8 ppm for olefinic protons) and carbamate carbonyl (δ 155–160 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~285) .

- Elemental Analysis : Validates the hydrochloride salt stoichiometry (Cl⁻ content ~13.5%) .

Q. How does the hydrochloride salt form enhance the compound's applicability in biological studies?

- Methodological Answer :

- The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS) and stability, facilitating in vitro assays (e.g., enzyme inhibition studies) .

- For cell-based studies, reconstitute in PBS (pH 7.4) and filter-sterilize (0.22 µm) to avoid endotoxin contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Batch Consistency : Ensure synthesis reproducibility via strict control of cyclooctene ring stereochemistry (cis/trans) and amine protection/deprotection efficiency .

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell lines for receptor-binding assays to minimize variability .

- Data Normalization : Report bioactivity as IC50 values normalized to solvent controls and account for salt-form interference in fluorescence-based assays .

Q. How can RAFT polymerization be adapted to incorporate this compound into functional polymers?

- Methodological Answer :

- Monomer Design : The primary amine group enables post-polymerization modifications. Use unprotected "clickable" chain transfer agents (CTAs) like trithiocarbonates to avoid side reactions with the amine .

- Reaction Conditions : Conduct polymerization in DMF/H2O (9:1) at 70°C with a monomer-to-CTA ratio of 100:1. Monitor conversion via ¹H NMR (disappearance of methacrylamide vinyl protons at δ 5.6–6.1 ppm) .

- Applications : Synthesize pH-responsive hydrogels for drug delivery by crosslinking with PEG-diacrylate .

Q. What experimental approaches address stability challenges during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamate bond is pH-dependent. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored as a lyophilized powder .

- Formulation Solutions : For liquid formulations, use citrate buffer (pH 4.0) and add antioxidants (e.g., 0.01% BHT) to prevent oxidative degradation of the cyclooctene ring .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., proteases) via the aminopropyl group’s hydrogen-bonding potential. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

- QSAR Analysis : Correlate substituent effects (e.g., cyclooctene ring size) with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.